![molecular formula C14H22O6 B14336449 Bis[(3-methyloxiran-2-yl)methyl] hexanedioate CAS No. 106590-75-4](/img/structure/B14336449.png)
Bis[(3-methyloxiran-2-yl)methyl] hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(3-methyloxiran-2-yl)methyl] hexanedioate is a chemical compound with the molecular formula C14H22O6. It is an ester derived from hexanedioic acid and 3-methyloxirane. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[(3-methyloxiran-2-yl)methyl] hexanedioate typically involves the reaction of hexanedioic acid with 3-methyloxirane under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Bis[(3-methyloxiran-2-yl)methyl] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bis[(3-methyloxiran-2-yl)methyl] hexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of bis[(3-methyloxiran-2-yl)methyl] hexanedioate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release active molecules that interact with specific pathways in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different functional groups.
Hexanedioic acid bis(2,3-epoxypropyl) ester: Another ester of hexanedioic acid with epoxy groups.
Uniqueness
Bis[(3-methyloxiran-2-yl)methyl] hexanedioate is unique due to its specific ester linkage and the presence of 3-methyloxirane groups. These structural features impart distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
106590-75-4 |
|---|---|
Fórmula molecular |
C14H22O6 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
bis[(3-methyloxiran-2-yl)methyl] hexanedioate |
InChI |
InChI=1S/C14H22O6/c1-9-11(19-9)7-17-13(15)5-3-4-6-14(16)18-8-12-10(2)20-12/h9-12H,3-8H2,1-2H3 |
Clave InChI |
XEUGWLQVJZLDPM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)COC(=O)CCCCC(=O)OCC2C(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



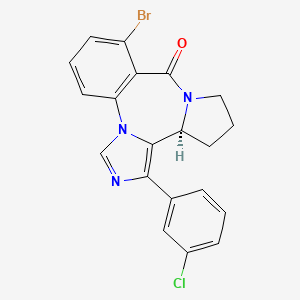
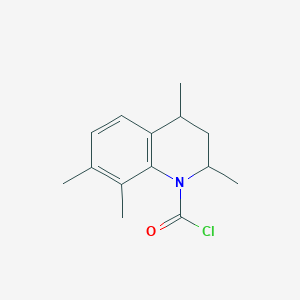

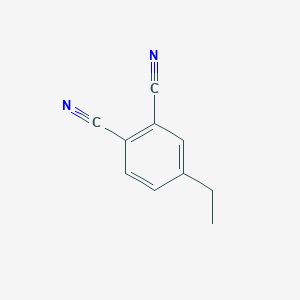
![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
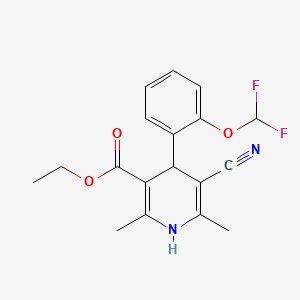
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)

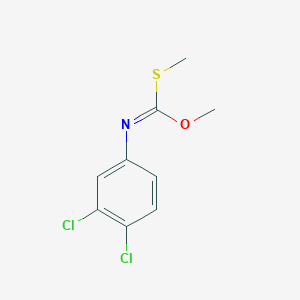
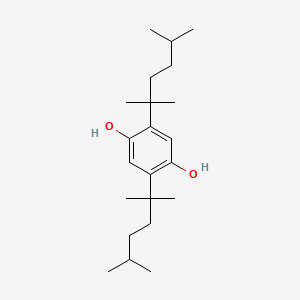
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
